4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine
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Overview
Description
4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-fluorobenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine may yield a substituted triazine derivative, while oxidation may produce a triazine oxide .
Scientific Research Applications
4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine.
4-Fluorobenzylamine: Another precursor used in the synthesis.
Other 1,3,5-Triazines: Compounds with similar structures but different substituents, such as 4,6-diphenyl-1,3,5-triazine.
Uniqueness
The presence of both chlorine and fluorine atoms in this compound makes it unique compared to other 1,3,5-triazines. These halogen atoms contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
546140-76-5 |
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Molecular Formula |
C10H7Cl2FN4 |
Molecular Weight |
273.09 g/mol |
IUPAC Name |
4,6-dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H7Cl2FN4/c11-8-15-9(12)17-10(16-8)14-5-6-1-3-7(13)4-2-6/h1-4H,5H2,(H,14,15,16,17) |
InChI Key |
VLKIQRBGERMABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=NC(=N2)Cl)Cl)F |
Origin of Product |
United States |
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